Ethyl 2-amino-3-bromo-5-fluorobenzoate

Description

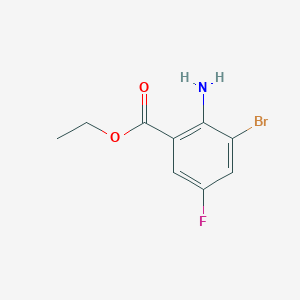

Ethyl 2-amino-3-bromo-5-fluorobenzoate (CID 60835489) is a halogenated aromatic ester with the molecular formula C₉H₉BrFNO₂. Its structure features a benzoate backbone substituted with an amino group (-NH₂) at position 2, bromine at position 3, and fluorine at position 5, with an ethyl ester (-COOCH₂CH₃) at the carboxylate position. Key identifiers include:

- SMILES:

CCOC(=O)C1=C(C(=CC(=C1)F)Br)N - InChIKey:

ARKHVMSWNIVFLM-UHFFFAOYSA-N - Molecular Weight: 262.08 g/mol (calculated from the molecular formula).

Predicted collision cross-section (CCS) values for various adducts, derived from computational modeling, are summarized below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 261.98735 | 149.3 |

| [M+Na]⁺ | 283.96929 | 151.2 |

| [M+NH₄]⁺ | 279.01389 | 152.8 |

| [M-H]⁻ | 259.97279 | 148.4 |

These CCS values reflect the molecule’s size and conformation in the gas phase, which are influenced by the ethyl ester’s steric bulk and the polar substituents. No experimental literature data (e.g., crystallographic, spectroscopic, or thermodynamic) are currently available for this compound .

Properties

IUPAC Name |

ethyl 2-amino-3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKHVMSWNIVFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-3-bromo-5-fluorobenzoate is an organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈BrFNO₂

- Functional Groups :

- Amino group (-NH₂)

- Bromo group (-Br)

- Fluoro group (-F)

- Ethyl ester group (-O-C₂H₅)

The presence of these functional groups significantly influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity to target sites. Additionally, the halogen substituents (bromo and fluoro) can modulate the electronic properties of the compound, potentially influencing its biological effects.

Biological Activity

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. This compound has been investigated for:

- Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

-

Anticancer Research :

- In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer activity. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway.

Comparative Analysis

The table below summarizes key findings related to this compound and structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Inhibits cell wall synthesis; induces apoptosis |

| Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate | Yes | Moderate | Similar mechanisms as above |

| Ethyl 4-amino-3-bromo-5-fluorobenzoate | Moderate | Yes | Modulates enzyme activity |

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Smaller Size : The methyl ester reduces the molecular weight by ~14 g/mol and decreases steric bulk.

- CCS Values : Predicted CCS values for all adducts are consistently lower than those of the ethyl analog (e.g., [M+H]⁺ CCS: 144.7 Ų vs. 149.3 Ų), reflecting its more compact structure .

| Adduct | m/z (Methyl) | CCS (Ų) | m/z (Ethyl) | CCS (Ų) |

|---|---|---|---|---|

| [M+H]⁺ | 247.97170 | 144.7 | 261.98735 | 149.3 |

| [M+Na]⁺ | 269.95364 | 146.9 | 283.96929 | 151.2 |

| [M-H]⁻ | 245.95714 | 143.9 | 259.97279 | 148.4 |

Commercial Availability

Ethyl 2-amino-5-bromo-3-fluorobenzoate (Positional Isomer)

This isomer (CAS 1183479-43-7) swaps the positions of bromine and fluorine, yielding the same molecular formula (C₉H₉BrFNO₂) but distinct physicochemical properties due to altered substituent effects:

- Electronic Effects: Fluorine at position 3 (meta to the amino group) may reduce electron-withdrawing effects compared to its placement at position 5.

- Steric and Polar Interactions : Bromine at position 5 could influence hydrogen bonding and solubility differently.

No CCS or experimental data are available for direct comparison, but structural isomerism likely leads to divergent reactivity and intermolecular interactions .

Hydrogen Bonding and Intermolecular Interactions

General principles from hydrogen-bonding studies suggest:

- Amino Group: Participates in N–H···O/N interactions, stabilizing crystal lattices.

- Halogen Effects : Bromine’s polarizability may contribute to halogen bonding, while fluorine’s electronegativity enhances dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.